molecular formula C13H12ClNO2S B442604 Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate CAS No. 350989-57-0

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

Cat. No. B442604
CAS RN: 350989-57-0
M. Wt: 281.76g/mol
InChI Key: YDTXFIUCMWUHLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with various reagents. For instance, the azo dye monomers that were polymerized were synthesized by diazotization of 2-amino-4-chlorophenyl phenyl ether and coupling reaction with 2,7-dihydroxynaphthalene and 1,3-benzenediol .

Scientific Research Applications

Dyeing Polyester and Nylon Fabrics

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate derivatives have been utilized in synthesizing disperse dyes for dyeing polyester and nylon fabrics. These dyes, when coupled with different components, produce dyes that offer good levelness, excellent fastness to perspiration, sublimation, and various wash conditions on the fabrics. The hues obtained range from violet to brown shades, making them valuable in textile applications (Abolude et al., 2021).

Applications in Synthesis and Material Characterization

Intermediate in Organic Synthesis

This compound is a key intermediate in the synthesis of various products, including medicines, dyes, and pesticides. Its crystalline structure has been studied in detail to understand its packing and intermolecular interactions, which are crucial for its applications in synthesis (Tao et al., 2020).

Synthesis of Novel Heterocyclic Dyes

The compound is involved in synthesizing heterocyclic disperse dyes, particularly for dyeing polyester fibers. These dyes exhibit various shades and possess good fastness properties, making them useful in fabric dyeing applications (Iyun et al., 2015).

Synthesis of Fluorescent Materials

It has been used in the synthesis of materials with novel fluorescence properties. This application is crucial in fields like material science and sensor technology, where fluorescence is used for detection, signaling, and other purposes (Pusheng, 2009).

properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-7-10(8-3-5-9(14)6-4-8)11(12(15)18-7)13(16)17-2/h3-6H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTXFIUCMWUHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358013
Record name methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate

CAS RN

350989-57-0
Record name Methyl 2-amino-4-(4-chlorophenyl)-5-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350989-57-0
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